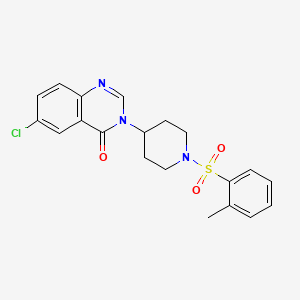

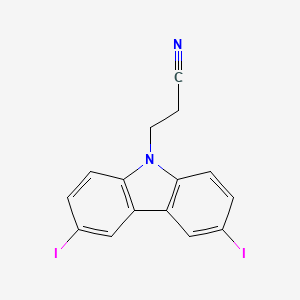

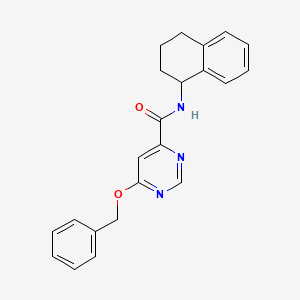

![molecular formula C15H12Cl2N2 B3008160 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 714260-94-3](/img/structure/B3008160.png)

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 1-methylbenzimidazole derivatives can be synthesized by reacting substituted o-phenylenediamines with formaldehyde in the presence of hydrochloric acid and ethanol . This method can yield various substituted benzimidazoles, depending on the starting diamine used. Another approach involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to a series of reactions that can produce different benzimidazole derivatives . Although these methods do not directly describe the synthesis of this compound, they provide a foundation for synthesizing substituted benzimidazoles that could be adapted for this specific compound.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of a 1,2-dihydro-4-hydroxymethyl-pyrimido[1,2-a]benzimidazol-2-one derivative was confirmed by X-ray analysis . Similarly, the spectral study of 1-methylbenzimidazoles, including the use of lanthanide shift reagents, can provide insights into the substitution patterns on the benzene ring and the complexation at specific nitrogen atoms in the benzimidazole ring .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. Oxidation reactions with m-chloroperoxybenzoic acid have been shown to produce hydroxylated and oxo derivatives of 1-methylbenzimidazole, depending on the pKa of the starting material . Additionally, the synthesis of 1-(pyridine-3-methyl)-2-ethylbenzimidazole demonstrates the reactivity of 2-ethylbenzimidazole with chloromethylpyridine, suggesting that similar reactions could be used to introduce chlorophenylmethyl groups into the benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. The reactivity, stability, and solubility of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular geometry. The antibacterial activity of 1-(pyridine-3-methyl)-2-ethylbenzimidazole against various bacteria and fungi indicates that specific benzimidazole derivatives can have significant biological properties .

Scientific Research Applications

Environmental Science Applications

- Occurrence and Fate in Aquatic Environments : Parabens, structurally related to 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds, their biodegradation, and potential for forming halogenated by-products when reacting with chlorine, raising concerns about their long-term environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry and Pharmacology

- Synthetic Procedures and Biological Interest : The synthesis and biological activities of benzazoles, including compounds structurally related to this compound, have been a focal point in medicinal chemistry. These compounds exhibit a wide range of biological activities, highlighting the importance of synthetic advancements in developing new pharmacophores for therapeutic applications (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Toxicology

- Toxicological Impact of Related Compounds : Studies on the toxicological profiles of compounds such as chlorophenols and benzophenones, which share some structural similarities with this compound, provide insights into the potential toxic effects, environmental persistence, and risk they pose to human health and ecosystems. These studies underscore the importance of understanding the toxicology of chemical compounds for ensuring environmental and public health safety (Kim & Choi, 2014; Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Environmental Toxicology and Risk Assessment

- Ecological Risks in Aquatic Environments : The widespread use of certain chemicals in consumer products, including those structurally related to this compound, has led to their detection in various environmental compartments. Research focusing on their occurrence, ecological risks, and toxic effects is crucial for assessing the environmental impact and guiding regulatory policies to mitigate potential risks (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPSBOAIMJRSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)